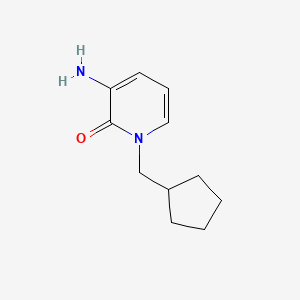
3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that combines a pyridine ring with an amino group and a cyclopentylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with appropriate reagents under controlled conditions. For example, the reaction of a suitable diamine with a cyclopentylmethyl halide in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted pyridinones.
Aplicaciones Científicas De Investigación
3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclopentylmethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl-methyl-amine: A simpler compound with a similar cyclopentylmethyl group but lacking the pyridine ring.
3-Amino-1-methylpropyl-ethyl (methyl)amine: Contains an amino group and a similar alkyl chain but differs in the ring structure.
Uniqueness
3-Amino-1-(cyclopentylmethyl)-1,2-dihydropyridin-2-one is unique due to its combination of a pyridine ring with an amino group and a cyclopentylmethyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-amino-1-(cyclopentylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c12-10-6-3-7-13(11(10)14)8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8,12H2 |
Clave InChI |
XUAJCISTBKIDRH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CN2C=CC=C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


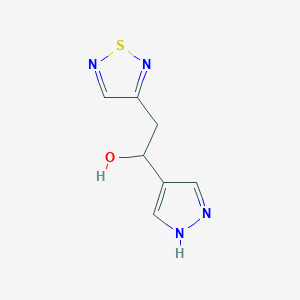
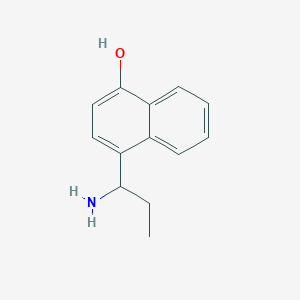
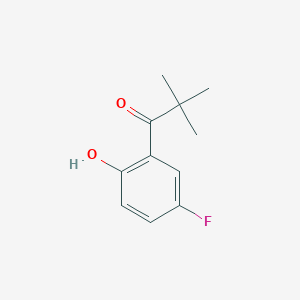
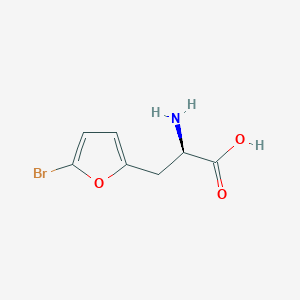
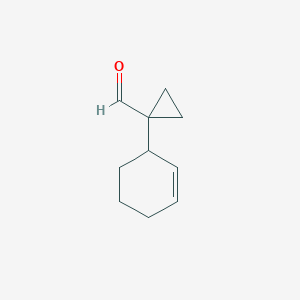
![2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)
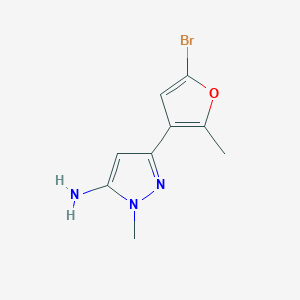
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
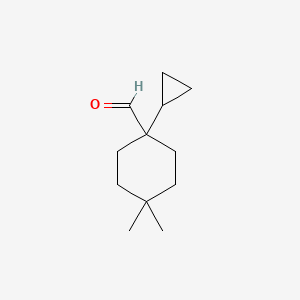
![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)

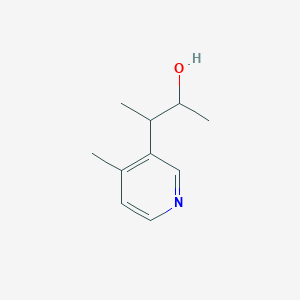

![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)
